![molecular formula C14H18F3NO2S B2674066 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 612042-26-9](/img/structure/B2674066.png)
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group, for instance, is known for its high electronegativity and can participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine, have been widely recognized for their bacteriostatic properties against bacterial infections. Beyond their historical significance as antibiotics, sulfonamides have diversified applications in modern medicine, including roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility has expanded into the treatment of various diseases, such as cancer, glaucoma, and Alzheimer's disease, showcasing their versatility as drug candidates (Gulcin & Taslimi, 2018).
Environmental Degradation and Impact
Research on polyfluoroalkyl chemicals, which share structural similarities with this compound due to the presence of fluorinated moieties, has illuminated the environmental fate and degradation pathways of these compounds. Studies focusing on microbial degradation have provided insights into how these chemicals, once released into the environment, can be broken down into perfluorinated acids, raising concerns about their persistence and potential impact on ecosystems (Liu & Avendaño, 2013).
Antibiotic Resistance Implications
The widespread use of sulfonamides has led to environmental concerns, notably their contribution to the development of antibiotic resistance. The release of small amounts of sulfonamides into the environment, primarily from agricultural activities, has been shown to induce changes in microbial populations. This shift can potentially affect human health on a global scale, emphasizing the need for more sustainable use and disposal practices for these compounds (Baran et al., 2011).
Novel Treatment Technologies for PFAS
The structural features of this compound suggest its potential inclusion in the broader category of fluoroalkyl substances, which have been the subject of research for novel treatment technologies. Studies have explored various innovative methods, including sonochemistry and photolysis, to address the challenges posed by the environmental persistence of these compounds. This research direction underscores the need for effective strategies to mitigate the impact of such substances on both the environment and public health (Kucharzyk et al., 2017).
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-10-6-11(2)9-18(8-10)21(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-5,7,10-11H,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXIOJSNWIZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)
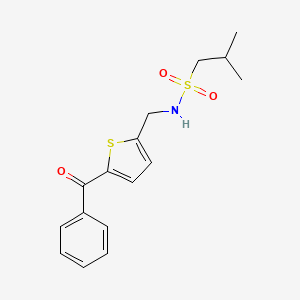
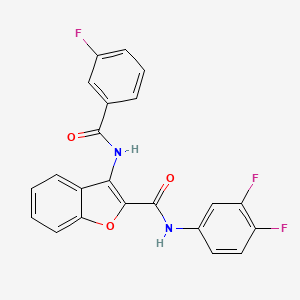
![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)
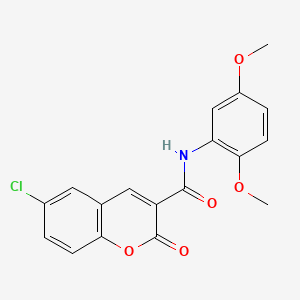
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)
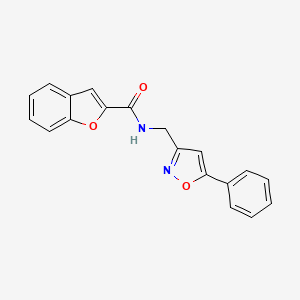
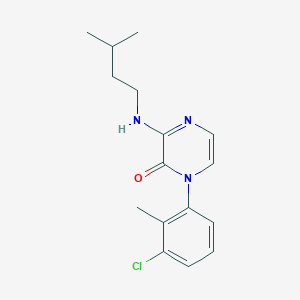

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)
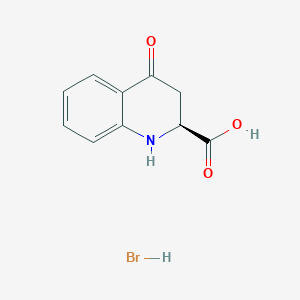

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)